1H-benzotriazol-1-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridylcarbonyl)-1H-benzotriazole is a heterocyclic compound that combines the structural features of pyridine and benzotriazole
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridylcarbonyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 3-pyridinecarboxylic acid with benzotriazole in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(3-Pyridylcarbonyl)-1H-benzotriazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridylcarbonyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(3-Pyridylcarbonyl)-1H-benzotriazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylcarbonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Pyridylcarbonyl)-1H-benzotriazole
- 1-(4-Pyridylcarbonyl)-1H-benzotriazole
- 1-(3-Pyridylcarbonyl)-2H-benzotriazole
Uniqueness: 1-(3-Pyridylcarbonyl)-1H-benzotriazole is unique due to the specific positioning of the pyridylcarbonyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
144223-30-3 |
---|---|
Molecular Formula |
C12H8N4O |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
benzotriazol-1-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H8N4O/c17-12(9-4-3-7-13-8-9)16-11-6-2-1-5-10(11)14-15-16/h1-8H |
InChI Key |
OXIQPWFXUGFDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.